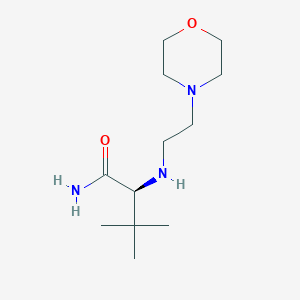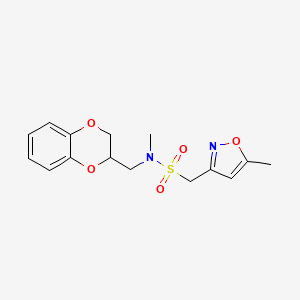
(2S)-3,3-dimethyl-2-(2-morpholin-4-ylethylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3,3-dimethyl-2-(2-morpholin-4-ylethylamino)butanamide is a synthetic organic compound that belongs to the class of amides This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-dimethyl-2-(2-morpholin-4-ylethylamino)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutanoic acid and morpholine.
Amide Formation: The carboxylic acid group of 3,3-dimethylbutanoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This is followed by the addition of morpholine to form the amide bond.
Stereochemistry Control: The stereochemistry at the 2-position is controlled by using chiral auxiliaries or chiral catalysts during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-3,3-dimethyl-2-(2-morpholin-4-ylethylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the amide nitrogen, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (2S)-3,3-dimethyl-2-(2-morpholin-4-ylethylamino)butanamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways involving binding, inhibition, or activation of these targets, leading to downstream biological responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-3,3-dimethyl-2-(2-piperidin-4-ylethylamino)butanamide: Similar structure with a piperidine ring instead of a morpholine ring.
(2S)-3,3-dimethyl-2-(2-pyrrolidin-4-ylethylamino)butanamide: Similar structure with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(2S)-3,3-dimethyl-2-(2-morpholin-4-ylethylamino)butanamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can influence the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
(2S)-3,3-dimethyl-2-(2-morpholin-4-ylethylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)10(11(13)16)14-4-5-15-6-8-17-9-7-15/h10,14H,4-9H2,1-3H3,(H2,13,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHFJFJMLVGVOY-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Methoxyphenyl)methyl]-1-(1-methylimidazol-4-yl)sulfonylpiperidine](/img/structure/B7053847.png)
![N-[1-[5-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide](/img/structure/B7053851.png)
![N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide](/img/structure/B7053858.png)
![4-[4-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B7053862.png)
![3-chloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B7053870.png)

![N-[(2-tert-butylpyrimidin-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine](/img/structure/B7053881.png)
![4-[3-(Furan-3-yl)benzoyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one](/img/structure/B7053885.png)
![2-[(2-Cyclohexyl-2-hydroxyethyl)amino]-6-fluorobenzonitrile](/img/structure/B7053903.png)
![N-(3-fluorophenyl)-3-[3-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide](/img/structure/B7053907.png)
![N-[(4-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine](/img/structure/B7053921.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7053926.png)


